molecular formula C8H9ClN4O2 B1446951 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 1803591-94-7

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Cat. No. B1446951
M. Wt: 228.63 g/mol
InChI Key: OWPWKWMYZDKSPV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure, particularly the presence and position of functional groups. For example, the amino group might be involved in acid-base reactions, while the triazolidinedione ring might participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties (such as IR, UV-Vis, and NMR spectra) .

Scientific Research Applications

Microwave-Assisted Rapid Polycondensation

4-(4′-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride exhibits utility in microwave-assisted rapid polycondensation reactions with diisocyanates. The polymerization of this compound with hexamethylene diisocyanate, isophorone diisocyanate, and tolylene-2,4-diisocyanate under microwave irradiation has shown to proceed rapidly, with the resulting novel polyureas having inherent viscosities ranging from 0.07–0.17 dL/g. These polyureas are characterized by their chemical structure and thermal stability, highlighting their potential in materials science (Mallakpour & Rafiee, 2004).

Synthesis of Novel Azo-Containing Polyureas

Another application of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is in the synthesis of novel azo-containing polyureas. This compound has been utilized as a precursor in the formation of bis-urea derivatives, which are subsequently used in solution polycondensation reactions with diisocyanates. The resulting azo-containing polyureas are characterized by their inherent viscosities and solubility in polar solvents, indicating their significance in the development of novel polymeric materials (Mallakpour & Nasr‐Isfahani, 2001).

Photocatalytic Degradation of Pollutants

In the environmental sciences, 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride-related compounds have been examined for their photocatalytic degradation properties. Studies have focused on understanding the degradation mechanisms of pollutants in water through the use of TiO2 photocatalysis, with these compounds serving as molecular probes. The research highlights the potential of these compounds in environmental cleanup and pollution control, particularly in the degradation of hazardous materials (Guillard et al., 2002).

Antimicrobial Activity of Heterocyclic Derivatives

The heterocyclic derivatives of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride have also been explored for their antimicrobial properties. Synthesis of various heterocyclic moieties linked to thiazolidine-2,4-dione has shown promising results in vitro against microorganisms like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This suggests a potential application in developing new antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant Material Safety Data Sheet (MSDS) or other safety information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c9-5-2-1-3-6(4-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPWKWMYZDKSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)NNC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

CAS RN

1803591-94-7
Record name 1,2,4-Triazolidine-3,5-dione, 4-(3-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803591-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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